2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine
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Overview
Description
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine is an organic compound with the molecular formula C27H31N3. It is characterized by the presence of imine (C=N) groups that are oriented anti to the pyridine nitrogen atom. This compound is notable for its structural complexity and the presence of multiple methyl groups on the phenyl rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting or activating specific pathways depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-methylpyridine: Similar in structure but with tert-butyl groups instead of trimethylphenyl groups.
2,6-Di-tert-butyl-4-methylpyridine: Another structurally related compound with tert-butyl groups.
Uniqueness
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine is unique due to the presence of imine groups and multiple methyl groups on the phenyl rings.
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2,4,6-trimethylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-16-12-18(3)26(19(4)13-16)28-22(7)24-10-9-11-25(30-24)23(8)29-27-20(5)14-17(2)15-21(27)6/h9-15H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSPACNZFQZEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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